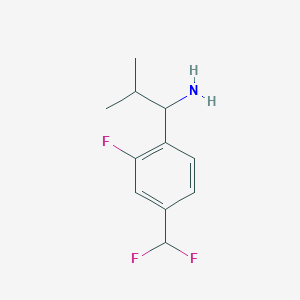
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carboxylate precursor.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to give good yields of indole derivatives .
化学反応の分析
Types of Reactions: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce various hydrogenated indole derivatives .
科学的研究の応用
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the indole ring. This combination can enhance its biological activity and selectivity compared to other indole derivatives .
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)7-5(11)3-2-4-6(7)12-8/h2-4,12-13H,1H3 |
InChIキー |
MIZRDOVKKWXLEE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)



